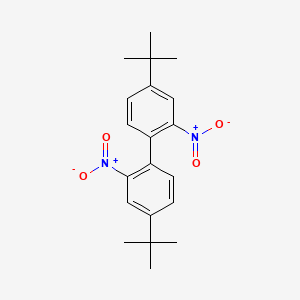![molecular formula C12H10N2O B12970322 7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
7-Methoxypyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxypyrrolo[1,2-a]quinoxaline: (CAS#: 1398949-45-5) is a heterocyclic compound with the following chemical formula:
C12H10N2O
. It belongs to the pyrrolo[1,2-a]quinoxaline family, characterized by its unique fused ring system. Let’s explore its properties and applications!Preparation Methods
Synthetic Routes:: Several synthetic routes lead to 7-Methoxypyrrolo[1,2-a]quinoxaline:
MeOH Reaction: Treating N-(2-nitrophenyl)pyrrole with methanol results in unsubstituted pyrrolo[1,2-a]quinoxaline.
Isopropanol Reaction: Using isopropanol (a secondary alcohol) yields 4,4-dimethyl-4,5-dihydropyrrolo[1,2-a]quinoxalines.
Primary Alcohol Reaction: Primary alcohols allow the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.
THF Reaction: Performing the reaction in tetrahydrofuran (THF) gives 5’H-spirofuranpyrrolo[1,2-a]-quinoxaline.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented, but research continues to explore efficient and scalable approaches.
Chemical Reactions Analysis
7-Methoxypyrrolo[1,2-a]quinoxaline participates in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction processes.
Substitution Reactions: Substituents can be introduced at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification.
Major Products: The products formed vary based on the reaction type and substituents.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Functional Materials: Its unique structure contributes to functional materials like organic semiconductors.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It serves as a scaffold for designing potential drugs.
Materials Science: Applications in optoelectronics, sensors, and organic electronics.
Mechanism of Action
The precise mechanism by which 7-Methoxypyrrolo[1,2-a]quinoxaline exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
7-Methoxypyrrolo[1,2-a]quinoxaline stands out due to its unique fused ring system. Similar compounds include other pyrrolo[1,2-a]quinoxalines, but each has distinct properties and applications.
Properties
IUPAC Name |
7-methoxypyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-5-12-11(7-10)13-8-9-3-2-6-14(9)12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQZUMPEYBYPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)


![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)

![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)







